callysponginol sulfonic acid A

Description

Callysponginol sulfonic acid A is a bioactive marine natural product isolated from the marine sponge Callyspongia truncata. It exists as an organic sodium salt (monosodium salt) and is characterized by its role as a selective inhibitor of membrane type 1 matrix metalloproteinase (MT1-MMP), a key enzyme implicated in cancer metastasis and tissue remodeling . The compound has a molecular formula corresponding to an exact mass of 480.257 and features a complex polycyclic structure with hydroxyl, sulfonic acid, and acyloxy functional groups .

Properties

Molecular Formula |

C24H42O6S |

|---|---|

Molecular Weight |

458.7 g/mol |

IUPAC Name |

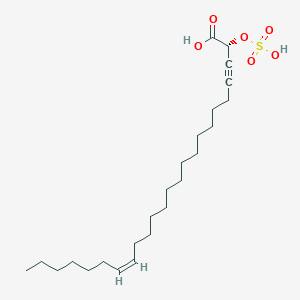

(Z,2R)-2-sulfooxytetracos-17-en-3-ynoic acid |

InChI |

InChI=1S/C24H42O6S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23(24(25)26)30-31(27,28)29/h7-8,23H,2-6,9-20H2,1H3,(H,25,26)(H,27,28,29)/b8-7-/t23-/m1/s1 |

InChI Key |

YDLFOQAKBQDMDP-XBKFQHLESA-N |

Isomeric SMILES |

CCCCCC/C=C\CCCCCCCCCCCCC#C[C@H](C(=O)O)OS(=O)(=O)O |

Canonical SMILES |

CCCCCCC=CCCCCCCCCCCCCC#CC(C(=O)O)OS(=O)(=O)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Table 1: Key Features of Callysponginol Sulfonic Acid A and Analogous Compounds

Structural Comparisons

- This contrasts with analogs like the ethyl pyrazolo-pyrimidine derivative, which lacks polar substituents .

Challenges in Comparative Studies

As highlighted by the Persistent Organic Pollutants Review Committee, structural analogs of persistent organic pollutants (POPs) like PFOS often share concerning toxicological traits .

Q & A

Q. What is the natural source of callysponginol sulfonic acid A, and what methodologies are employed for its isolation and purification?

this compound is isolated from the marine sponge Callyspongia truncata. Isolation typically involves solvent extraction (e.g., methanol or dichloromethane) followed by chromatographic techniques such as HPLC or column chromatography to separate sulfonic acid derivatives. Structural confirmation is achieved via NMR and mass spectrometry .

Q. What biological activities have been identified for this compound, and what in vitro assays validate these findings?

The compound exhibits inhibitory activity against membrane type 1 matrix metalloproteinase (MT1-MMP), a target in cancer metastasis. Activity is validated using enzymatic inhibition assays (e.g., fluorogenic substrate cleavage assays) and cell-based models to assess invasiveness . Researchers should optimize assay conditions (pH, temperature) and include positive controls like GM6001 to ensure reproducibility.

Q. How do researchers address variability in bioactivity data across studies involving this compound?

Contradictory results may arise from differences in sponge collection (geographic/environmental factors), extraction protocols, or assay sensitivity. To mitigate this, standardize protocols using reference materials (e.g., certified MT1-MMP inhibitors) and validate findings through multi-laboratory studies .

Advanced Research Questions

Q. What strategies are recommended for elucidating the structure-activity relationship (SAR) of this compound?

SAR studies require systematic derivatization of the sulfonic acid group and core scaffold. Techniques include:

- Synthetic modifications : Introducing substituents at the C-3 or C-15 positions to test steric/electronic effects.

- Computational modeling : Docking studies (e.g., AutoDock Vina) to predict binding interactions with MT1-MMP’s catalytic domain.

- Biological validation : Comparative IC50 measurements across derivatives using dose-response curves .

Q. What advanced analytical techniques are critical for characterizing this compound’s stability under physiological conditions?

- LC-MS/MS : Quantifies degradation products in simulated biological fluids (e.g., PBS at pH 7.4).

- Circular Dichroism (CD) : Monitors conformational changes in the compound under varying temperatures.

- X-ray crystallography : Resolves 3D structure to identify labile bonds susceptible to hydrolysis .

Q. How can researchers design experiments to evaluate the in vivo efficacy of this compound while minimizing off-target effects?

- Animal models : Use MT1-MMP-overexpressing xenograft mice, with tissue-specific knockout controls.

- Pharmacokinetic profiling : Measure bioavailability via intravenous vs. oral administration using radiolabeled compounds.

- Toxicity screens : Assess liver/kidney function markers (ALT, creatinine) and histological analysis of major organs .

Methodological Considerations

Q. What statistical approaches are appropriate for analyzing dose-dependent inhibition data in MT1-MMP assays?

- Nonlinear regression : Fit data to a sigmoidal curve (e.g., GraphPad Prism) to calculate IC50 values.

- ANOVA with post-hoc tests : Compare means across multiple derivatives.

- Bland-Altman plots : Assess inter-assay variability when validating results .

Q. How should researchers prioritize literature sources when reviewing conflicting reports on this compound’s mechanism of action?

- Hierarchy of evidence : Prioritize peer-reviewed studies with rigorous controls (e.g., knockout models, isoform-specific inhibitors).

- Critical appraisal : Evaluate methods for confounding variables (e.g., endotoxin contamination in sponge extracts) .

Data Synthesis and Reporting

Q. What frameworks guide the integration of this compound research into broader drug discovery pipelines?

Q. How can researchers leverage hydrogen-bonded organic frameworks (HOFs) to enhance the delivery of this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.